molecular formula C12H21NO2 B8136815 2-(Cyclohexylamino)ethyl 2-methylprop-2-enoate

2-(Cyclohexylamino)ethyl 2-methylprop-2-enoate

Cat. No.: B8136815
M. Wt: 211.30 g/mol
InChI Key: XZGBFIIYIIVECC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylamino)ethyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with 2-(cyclohexylamino)ethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)ethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Cyclohexylamino)ethyl 2-methylprop-2-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclohexylamino)ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which then interact with cellular targets to exert their effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl methacrylate
  • 2-Hydroxyethyl methacrylate
  • 2-Methylprop-2-enoic acid esters

Uniqueness

2-(Cyclohexylamino)ethyl 2-methylprop-2-enoate is unique due to its specific combination of a cyclohexylamino group and a 2-methylprop-2-enoate ester. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

2-(cyclohexylamino)ethyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-10(2)12(14)15-9-8-13-11-6-4-3-5-7-11/h11,13H,1,3-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGBFIIYIIVECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCNC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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